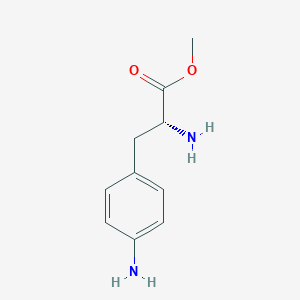

4-Amino-D-phenylalanine methyl ester

Description

BenchChem offers high-quality 4-Amino-D-phenylalanine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-D-phenylalanine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11-12H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHHEDIHZWZRTF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435279 | |

| Record name | 4-Amino-D-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150570-99-3 | |

| Record name | 4-Amino-D-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-D-phenylalanine methyl ester CAS 150570-99-3 properties

CAS: 150570-99-3 Synonyms: (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate; H-D-Phe(4-NH2)-OMe Content Type: Technical Guide for Drug Development Professionals

Executive Summary

4-Amino-D-phenylalanine methyl ester is a specialized non-canonical amino acid derivative that serves as a high-value scaffold in medicinal chemistry and peptidomimetic design. Its structural uniqueness lies in the convergence of three distinct features:

-

D-Configuration: Confers resistance to endogenous proteases, enhancing the metabolic stability of peptide-based drugs.

-

4-Amino "Aniline" Handle: Provides a chemically distinct site for late-stage functionalization (e.g., cross-linking, fluorophore attachment, or library diversification) orthogonal to the

-amine. -

Methyl Ester Protection: Facilitates immediate use in solution-phase coupling or as a precursor for fragment-based drug discovery (FBDD).

This guide details the physicochemical properties, synthesis pathways, and critical application workflows for researchers utilizing this intermediate in high-throughput screening and lead optimization.

Chemical & Physical Profile

| Property | Specification |

| CAS Number | 150570-99-3 |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol (Free Base) |

| Physical State | Off-white to pale yellow solid (often supplied as HCl salt) |

| Solubility | Soluble in DMSO, MeOH, Water (as HCl salt); Sparingly soluble in non-polar solvents |

| pKa (Predicted) | |

| Chirality | D-isomer (R-configuration at |

| Storage Conditions | 2–8°C, Desiccated, Protected from light (Aniline oxidation risk) |

Scientist’s Note: The aniline nitrogen is significantly less basic (pKa ~4) than the aliphatic

Synthesis & Manufacturing Routes

The synthesis of CAS 150570-99-3 typically avoids direct nitration of D-phenylalanine methyl ester due to regioselectivity issues. The preferred industrial route proceeds via the esterification of pre-nitrated precursors followed by selective reduction.

The "Nitro-Reduction" Pathway

This route ensures preservation of the chiral center and high regiochemical purity.

-

Starting Material: 4-Nitro-D-phenylalanine (commercially available).

-

Esterification: Treatment with thionyl chloride (

) in methanol. This converts the carboxylic acid to the methyl ester while forming the hydrochloride salt. -

Reduction: Catalytic hydrogenation (

, Pd/C) or chemoselective reduction (e.g.,

Visualization: Synthesis Workflow

Figure 1: Industrial synthesis pathway via the Nitro-Reduction route, ensuring optical purity.

Applications in Drug Discovery[3][4][5][6][7]

Peptidomimetics & Protease Stability

Incorporating the D-isomer of 4-amino-phenylalanine into peptide sequences introduces a "kink" in the secondary structure that often disrupts helix formation but significantly enhances half-life in plasma. The D-configuration prevents recognition by natural L-specific proteases (e.g., chymotrypsin).

The "Aniline Handle" Strategy

The 4-amino group is a versatile chemical handle. Unlike aliphatic amines, the aniline moiety reacts slowly with standard acylating agents (like NHS-esters) at neutral pH, allowing for orthogonal chemistry.

-

Library Diversification: The aniline can be converted into ureas, sulfonamides, or secondary amines (via reductive amination) to probe the "depth" of a receptor binding pocket.

-

Photoaffinity Labeling: The 4-amino group is a direct precursor to 4-azido-D-phenylalanine , a photo-crosslinker used to map drug binding sites upon UV irradiation.

Visualization: The Aniline Handle Workflow

Figure 2: Divergent synthesis strategies utilizing the 4-amino group for functional diversification.

Experimental Protocol: Selective Coupling

Objective: To couple N-protected amino acids to the

Mechanistic Insight: The nucleophilicity of the

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 4-Amino-D-Phe-OMe·HCl in DMF.

-

Neutralization: Add 1.0 eq of DIPEA (Diisopropylethylamine). Critical: Do not use excess base, as this deprotonates the aniline and increases side reactions.

-

Activation: In a separate vessel, activate the incoming amino acid (e.g., Boc-Ala-OH) using 1.0 eq EDC·HCl and 1.0 eq HOBt.

-

Coupling: Combine the solutions and stir at room temperature for 4–6 hours.

-

Monitoring: Monitor via LC-MS. The major product should be the amide at the

-position. If bis-acylation (reaction at aniline) is observed, lower the temperature to 0°C. -

Workup: Dilute with EtOAc, wash with 5%

(removes unreacted acid) and Brine. Dry over

Handling, Safety & Storage

-

Oxidation Sensitivity: Anilines are prone to air oxidation, turning dark brown/purple over time. Store under Argon or Nitrogen at 2–8°C.

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent water condensation.

-

Toxicity: As with many aniline derivatives, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

-

ChemicalBook. (2024).[1] 4-Amino-D-phenylalanine methyl ester Properties and Safety. Retrieved from

-

National Institutes of Health (NIH). (2012). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC3356082. Retrieved from

-

Bond University. (2019). The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (Analogous chemistry reference). Retrieved from

-

MedChemExpress. (2024). 4-Nitro-L-phenylalanine methyl ester hydrochloride Data Sheet. (Precursor properties). Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Phenylalanine methyl ester hydrochloride. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 4-aminophenylalanine Methyl Ester Hydrochloride

Introduction

4-aminophenylalanine methyl ester hydrochloride is a pivotal building block in the fields of medicinal chemistry and peptide synthesis. As a derivative of the non-canonical amino acid 4-aminophenylalanine (p-NH2-Phe), its unique structure, featuring a reactive primary aromatic amine, offers a versatile scaffold for the development of novel peptides, peptidomimetics, and small molecule therapeutics. The success of its application in drug discovery and development is fundamentally linked to its physicochemical properties, paramount among which is solubility.

This guide provides a comprehensive technical overview of the solubility characteristics of 4-aminophenylalanine methyl ester hydrochloride. Moving beyond a simple data sheet, we will explore the underlying chemical principles that govern its solubility, provide actionable protocols for its empirical determination, and discuss practical strategies for its handling and formulation. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar compounds and require a deep, functional understanding of its behavior in various solvent systems.

Physicochemical Properties and Structural Rationale

To understand the solubility of 4-aminophenylalanine methyl ester hydrochloride, one must first appreciate its molecular structure. The compound is the hydrochloride salt of the methyl ester of 4-aminophenylalanine. This specific formulation is not arbitrary; it is a deliberate choice to enhance the compound's stability and handling characteristics.[1]

-

The Amino Acid Core: The parent structure is an alpha-amino acid, possessing both a basic amino group (α-amino) and an acidic carboxyl group.[2]

-

The Methyl Ester: The carboxyl group is esterified with methanol. This modification neutralizes the acidic charge of the carboxylate and increases the molecule's lipophilicity compared to the parent amino acid.

-

The Aromatic Amine: The para-substituted primary aromatic amine is a key functional group, but it is a weaker base than the α-amino group.

-

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt. The hydrochloric acid protonates the most basic site on the molecule, the α-amino group, forming a positively charged ammonium salt. This ionic character is the primary determinant of its aqueous solubility.[3]

A summary of related physicochemical data is presented below. Note that direct, published data for the specific methyl ester hydrochloride is limited; therefore, data from the closely related acetylated analog and the parent amino acid hydrochloride are included for context.

| Property | Value (for related compounds) | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃·HCl (for Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride) | [4] |

| Molecular Weight | 272.73 g/mol (for Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride) | [4] |

| Appearance | White to off-white or pale pink powder/crystalline solid | [4][5] |

| Storage Temperature | 0-8 °C, long-term storage recommended at 4°C | [4][5][6] |

Guiding Principles of Solubility

The solubility of an amino acid ester hydrochloride is a multifactorial property governed by the interplay between its ionic state, the polarity of the solvent, and ambient conditions like temperature.

The Critical Role of pH

The pH of the solvent system is the most influential factor determining the solubility of this compound in aqueous media.[3][7] The molecule has two basic centers: the α-amino group and the aromatic amino group. The hydrochloride salt form ensures that the α-amino group is protonated, rendering the molecule ionic and thus water-soluble.

As the pH of the solution increases, particularly above the pKa of the α-ammonium group, it will be deprotonated to the neutral free amine. This loss of ionic character drastically reduces the molecule's affinity for polar solvents like water, often leading to precipitation. Conversely, in highly acidic conditions, the aromatic amine may also become protonated, further increasing the ionic character, though the primary driver for solubility is the α-ammonium salt.

Caption: Effect of pH on the ionization and solubility of 4-aminophenylalanine methyl ester.

Solvent Polarity

As an ionic salt, 4-aminophenylalanine methyl ester hydrochloride exhibits classic "like dissolves like" behavior. Its solubility is highest in polar protic solvents capable of solvating the ammonium cation and chloride anion.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High to moderate solubility is expected. Water is typically an excellent solvent due to its high polarity and hydrogen bonding capacity.[3] Shorter-chain alcohols are also effective.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate solubility is anticipated. While these solvents have high dielectric constants, they are not as effective at solvating the chloride anion as protic solvents. Product data for the related L-alanine methyl ester hydrochloride shows solubility of approximately 20 mg/mL in DMSO and DMF.[8]

-

Non-Polar Solvents (e.g., Dichloromethane, Diethyl Ether, Hexanes): Very low to negligible solubility is expected.[3] The ionic nature of the salt prevents it from dissolving in non-polar environments. For reactions requiring such solvents, the salt must first be neutralized to its free base form.[9]

The Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[7] Gentle heating can be a highly effective method to increase both the rate of dissolution and the saturation point of the compound in a given solvent.[3] However, it is crucial to be mindful of the compound's stability at elevated temperatures, especially in aqueous solutions where ester hydrolysis can be accelerated.

Analog-Derived Solubility Profile

| Solvent | Expected Solubility | Rationale & Supporting Data |

| Water | High | As a hydrochloride salt, it is designed for aqueous solubility. The related 4-Amino-L-phenylalanine HCl shows solubility of at least 50 mg/mL (0.1g in 2 mL H₂O).[5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Moderate to High | Good solubility is expected, though it may be slightly lower than in pure water due to common ion effects and the near-neutral pH. L-alanine methyl ester HCl is soluble at ~10 mg/mL in PBS.[8] |

| Methanol / Ethanol | Moderate to High | Polar protic alcohols are effective solvents for this class of compounds. L-alanine methyl ester HCl has a solubility of ~30 mg/mL in ethanol.[8] |

| Dimethyl Sulfoxide (DMSO) | Moderate | A common solvent for preparing concentrated stock solutions. 4-Nitro-L-phenylalanine methyl ester HCl is soluble at 40 mg/mL (with heating).[10] L-alanine methyl ester HCl is soluble at ~20 mg/mL.[8] |

| Dimethylformamide (DMF) | Moderate | Similar to DMSO. L-alanine methyl ester HCl is soluble at ~20 mg/mL.[8] |

| Dichloromethane (DCM) / Chloroform | Insoluble | The ionic salt form is not soluble in non-polar organic solvents.[3][9] |

| Diethyl Ether / Hexanes | Insoluble | Insoluble as the salt.[3] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The definitive method for determining the equilibrium solubility of a compound is the shake-flask method.[11] This protocol is a self-validating system because it ensures that equilibrium has been reached by measuring a constant concentration over time.

Sources

- 1. quora.com [quora.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. usbio.net [usbio.net]

- 6. usbio.net [usbio.net]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scielo.br [scielo.br]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scielo.br [scielo.br]

Advanced Peptidomimetics: The p-Amino-Phenylalanine (pap) Handbook

Executive Summary

p-Amino-phenylalanine (pap) represents a critical divergence from canonical amino acid chemistry. By introducing a highly nucleophilic, redox-active aniline moiety onto the phenylalanine scaffold, researchers gain a versatile "chemical warhead" within a peptide sequence. Unlike the chemically inert benzyl side chain of phenylalanine or the pH-sensitive phenol of tyrosine, pap offers a unique pKa (~4.0–4.5 for the anilinium ion) and specific reactivity profile. This guide details the technical exploitation of pap for bioorthogonal ligation , photoswitchable stapling , and electrochemical sensing , providing actionable protocols for drug discovery and chemical biology.

Part 1: The Chemical Advantage

The utility of pap stems from the electronic mismatch between the electron-rich aniline ring and the peptide backbone.

| Feature | Phenylalanine (Phe) | Tyrosine (Tyr) | p-Amino-Phenylalanine (pap) |

| Side Chain | Benzyl | Phenol | Aniline |

| Electronic Nature | Inert, Hydrophobic | Electron-rich, H-bond donor | Highly Nucleophilic, Redox Active |

| pKa (Side Chain) | N/A | ~10.0 | ~4.2 (Anilinium |

| Key Reactivity | Electrophilic substitution | Oxidative coupling, Diazotization, Acylation | |

| Fluorescence | Weak | Intrinsic | Quenched (often used as FRET acceptor) |

Strategic Insight: The low pKa of the aniline nitrogen means it is unprotonated at physiological pH (7.4), making it a potent nucleophile for bioorthogonal reactions without competing with lysine (

Part 2: Synthesis & Incorporation[1][2][3]

Solid Phase Peptide Synthesis (SPPS)

For short-to-medium length peptidomimetics (<50 residues), SPPS is the gold standard. The aniline amine requires orthogonal protection to prevent branching or side-reactions during chain elongation.

-

Fmoc Strategy: Use Fmoc-p-amino-Phe(Boc)-OH . The Boc group protects the aniline during Fmoc deprotection (piperidine) and coupling. It is removed globally with TFA during cleavage.

-

Alloc Strategy: For site-specific modification on-resin, use Fmoc-p-amino-Phe(Alloc)-OH . The Alloc group can be selectively removed using Pd(PPh

)

Genetic Code Expansion (GCE)

For incorporation into large proteins or cellular expression, GCE is required.

-

System: Orthogonal Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA

pairs evolved to recognize pap. -

Plasmid: pUltra or pEVOL systems encoding the evolved RS and tRNA.

-

Media: Supplemented with 1 mM pap.

Incorporation Workflow Diagram

Figure 1: Decision matrix and workflow for incorporating p-amino-phenylalanine into peptide sequences via chemical or biological means.

Part 3: Core Application – Photoswitchable Stapling

One of the most powerful applications of pap is the generation of azo-peptide staples . By coupling pap with a suitable partner (or converting it to a diazonium salt), an azobenzene bridge is formed. This bridge allows the peptide conformation to be reversibly switched between cis (bent) and trans (extended) states using light, dynamically controlling bioactivity.

Mechanism: The Diazonium Pathway

-

Activation: The aniline of pap is converted to a diazonium salt using sodium nitrite/acid.

-

Coupling: The diazonium species attacks an electron-rich ring (e.g., Tyrosine, Histidine, or another pap) to form the azo bond (-N=N-).

Experimental Protocol: On-Resin Azo-Stapling

Objective: Create an intramolecular staple between pap (position i) and Tyrosine (position i+4).

Materials:

-

Resin-bound peptide with free pap side chain (Boc removed or Alloc deprotected).

-

NaNO

(Sodium nitrite). -

HCl (dilute).

-

Urea (quencher).

Step-by-Step Protocol:

-

Diazotization:

-

Wash resin with 0.1 M HCl (3x).

-

Treat resin with 5 eq. NaNO

in 0.1 M HCl at 0°C (ice bath) for 15 minutes. Critical: Keep cold to prevent diazonium decomposition. -

Wash with cold 0.1 M HCl, then cold DMF.

-

-

Cyclization (Azo Coupling):

-

Treat resin with a basic buffer (pH 8–9, e.g., borate buffer) or 5% DIEA in DMF to activate the Tyrosine phenol.

-

Agitate at 0°C for 2 hours, then warm to room temperature for 4 hours.

-

The diazonium ion attacks the ortho-position of the Tyrosine phenol.

-

-

Washing:

-

Wash extensively with DMF, MeOH, and DCM.

-

Cleave peptide from resin using standard TFA cocktail.

-

Validation:

-

UV-Vis: Observe characteristic azobenzene absorbance (~330 nm for trans, ~440 nm for cis).

-

LC-MS: Mass shift corresponding to loss of 2 protons and formation of N=N bond (Calculate exact mass carefully based on the specific coupling partner).

Part 4: Bioorthogonal Oxidative Coupling[4]

The aniline nitrogen of pap can participate in highly specific oxidative coupling reactions with o-aminophenols or catechols . This reaction mimics the formation of insect cuticle sclerotization and is valuable for bioconjugation because it proceeds rapidly in aqueous buffer at neutral pH using mild oxidants (e.g., K

Reaction Logic[4][5]

-

Reactants: Peptide-pap + Protein-o-aminophenol (or small molecule probe).

-

Oxidant: Potassium Ferricyanide (1 mM).

-

Product: A stable phenoxazinone-like heterocycle.

-

Advantage: Irreversible covalent bond; faster than Staudinger ligation; no copper catalyst required (unlike CuAAC).

Part 5: Electrochemical Sensing

Pap-containing peptides can be electropolymerized or used as redox reporters. The aniline moiety can be oxidized electrochemically to form conductive polyaniline-like nanowires templated by the peptide self-assembly.

Application:

-

Biosensor Interface: A peptide with a C-terminal pap is self-assembled onto a gold electrode.

-

Detection: Cyclic Voltammetry (CV) scans monitor the redox peak of the aniline/polyaniline transition. Binding of a target protein to the peptide alters the local environment, shifting the redox potential or dampening the current (Signal-OFF sensor).

Part 6: Visualizing the Mechanism

Figure 2: Mechanistic pathway for azo-stapling p-amino-phenylalanine to a tyrosine residue, followed by the photoswitching cycle of the resulting construct.

References

-

BenchChem. Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides. BenchChem Application Notes.

-

Hoppmann, C., et al. (2014).[1] Genetically encoding photoswitchable click amino acids for general optical control of conformation and function of proteins. Methods in Enzymology.[1]

-

Velema, W. A., et al. (2014). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides.[2][3] Bioconjugate Chemistry.[4]

-

Chin, J. W., et al. (2002). Addition of p-Azido-L-phenylalanine to the Genetic Code of Escherichia coli. Journal of the American Chemical Society. (Note: Foundational reference for pap/azide GCE systems).

-

Fleissner, M. R., et al. (2009). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling.[5] Proceedings of the National Academy of Sciences. (Contextual reference for aniline catalysis in bioconjugation).

-

Creative Peptides. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Creative Peptides Technical Guide.

Sources

- 1. escholarship.org [escholarship.org]

- 2. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Azido-D-phenylalanine Methyl Ester via Diazotization-Azidation

An Application Note for Drug Development Professionals

Abstract

4-Azido-D-phenylalanine and its derivatives are invaluable unnatural amino acids in biomedical research and drug development. Their bioorthogonal azide moiety enables powerful "click chemistry" reactions for site-specific protein labeling, bioconjugation, and the creation of novel therapeutic constructs.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-azido-D-phenylalanine methyl ester from its commercially available 4-amino precursor. We detail a robust diazotization-azidation procedure, grounded in the principles of the Sandmeyer reaction, and emphasize critical safety protocols for handling energetic azide compounds.[3][4] This guide is designed to equip researchers with the technical expertise to confidently and safely produce this versatile chemical building block.

Introduction: The Utility of the Azide Moiety

The transformation of an aromatic amine to an aryl azide is a cornerstone of modern synthetic chemistry. The resulting azide functional group is a versatile handle for a multitude of downstream applications. It is particularly prized for its role in the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[5] The resulting stable triazole linkage is widely used to connect different molecular entities, from small molecules to large biologics.[6]

4-Azido-D-phenylalanine methyl ester, the target of this protocol, serves as a crucial intermediate. The methyl ester provides a convenient protecting group for the carboxylic acid, allowing for further chemical modifications or direct use in peptide synthesis. This application note provides a detailed methodology for its synthesis, focusing on reaction causality, safety, and product validation.

Reaction Principle and Mechanism

The conversion proceeds via a two-step, one-pot sequence.[3]

-

Diazotization: The primary aromatic amine of 4-amino-D-phenylalanine methyl ester is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[7] This converts the amine into a reactive aryl diazonium salt intermediate. Maintaining a low temperature is critical, as diazonium salts are thermally labile and can decompose prematurely.[3]

-

Azidation: The in situ-generated diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen group (N₂) from the aromatic ring to form the final 4-azido product.[8] This displacement is an example of a radical-nucleophilic aromatic substitution (SʀɴAr) mechanism, often referred to as a Sandmeyer-type reaction.[9]

Diagram 1: High-level overview of the two-stage synthetic process.

CRITICAL SAFETY PROTOCOLS

Warning: Organic azides and their precursors are hazardous materials. All operations must be conducted by trained personnel in a controlled laboratory environment.

-

Explosion Hazard: Both inorganic and organic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[10][11] The risk increases with low molecular weight compounds and a high nitrogen-to-carbon ratio.[12]

-

Toxicity: Sodium azide (NaN₃) is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[11]

-

Hydrazoic Acid Formation: Mixing azides with acid can generate hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[10][12] This is a critical concern during the reaction and waste disposal.

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[13]

-

Engineered Controls: Conduct all steps of the experiment in a certified chemical fume hood. A blast shield must be used for the entire duration of the experiment, including setup, reaction, and workup.[10]

-

Avoid Metal Contact: NEVER use metal spatulas or utensils to handle sodium azide or the organic azide product.[11][12] Contact with heavy metals can form highly shock-sensitive and explosive metal azides. Use plastic or ceramic spatulas.[13]

-

Solvent Choice: DO NOT use halogenated solvents (e.g., dichloromethane, chloroform). These can react with azides to form extremely unstable and explosive di- and tri-azidomethane.[11][14]

-

Purification: NEVER concentrate azide-containing solutions to dryness via rotary evaporation or distillation.[10] Purification should be limited to extraction and, if necessary, low-temperature column chromatography.

-

Storage: Store synthesized organic azides in amber containers at low temperatures (e.g., -18 °C) and away from light, heat, and shock sources.[12]

-

Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled container.[13] NEVER mix azide waste with acidic waste.[12] Consult your institution's Environmental Health & Safety (EH&S) office for specific quenching and disposal procedures.

Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales, but initial attempts should always be small-scale.

Materials and Equipment

| Reagent | M.W. | Eq. | Amount (mmol) | Mass/Volume |

| 4-Amino-D-phenylalanine methyl ester HCl | 230.68 | 1.0 | 10.0 | 2.31 g |

| Hydrochloric Acid (conc., 37%) | 36.46 | 3.0 | 30.0 | ~2.5 mL |

| Deionized Water | 18.02 | - | - | ~40 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 11.0 | 0.76 g |

| Sodium Azide (NaN₃) | 65.01 | 1.2 | 12.0 | 0.78 g |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |

| Brine (Saturated NaCl) | - | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, dropping funnel, separatory funnel, standard glassware.

Step-by-Step Procedure

Diagram 2: Step-by-step experimental workflow from setup to characterization.

Part A: Diazotization

-

Amine Dissolution: In a 100 mL round-bottom flask behind a blast shield, combine 4-amino-D-phenylalanine methyl ester hydrochloride (2.31 g, 10.0 mmol), concentrated HCl (~2.5 mL, 30.0 mmol), and 20 mL of deionized water. Stir until all solids dissolve.[3]

-

Cooling: Place the flask in an ice-water bath and stir vigorously until the internal temperature of the solution is between 0 and 5 °C. It is crucial to maintain this temperature throughout the addition of sodium nitrite.[3]

-

Nitrite Addition: In a separate small beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of cold deionized water. Transfer this solution to a dropping funnel.

-

Add the sodium nitrite solution dropwise to the cold, stirring amine solution over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.[3] After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 20 minutes. The formation of the diazonium salt is now complete.

Part B: Azidation 5. Azide Addition: In a small beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in 10 mL of cold deionized water. CAUTION: Use a plastic spatula. 6. Slowly add the sodium azide solution dropwise to the cold diazonium salt solution over 15 minutes. You may observe gas evolution (N₂). Keep the mixture in the ice bath during this addition. 7. Once the addition is complete, allow the reaction mixture to stir in the ice bath for another 30 minutes, then remove the ice bath and let the mixture slowly warm to room temperature. Stir for an additional 1-2 hours at room temperature.

Part C: Workup and Purification 8. Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 40 mL). Combine the organic layers. 9. Washing: Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and then with 50 mL of brine.[3] 10. Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent. 11. Concentration: Carefully remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30 °C . Do not evaporate to complete dryness. Leave a small amount of solvent to obtain the crude product as a concentrated oil or slurry.

Product Characterization

Confirming the identity and purity of the final product is essential.

-

Infrared (IR) Spectroscopy: This is the most direct method. The product will exhibit a strong, sharp, and characteristic azide (N₃) asymmetric stretching vibration between 2100-2140 cm⁻¹ .[15] The N-H stretching bands of the starting material (around 3300-3500 cm⁻¹) should be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. The chemical shifts of the aromatic protons will be altered due to the change in the electronic nature of the C4 substituent (from -NH₂ to -N₃). The signals for the methyl ester and the backbone protons should remain.[15][16]

-

¹³C NMR: The carbon atom attached to the azide group (C4) will show a characteristic downfield shift, typically in the range of 50-65 ppm for α-carbons, though aromatic shifts will differ.[15]

-

-

Mass Spectrometry (MS): ESI-MS analysis should confirm the expected molecular weight of the product (C₉H₁₀N₄O₂, M.W. 206.20). The mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 207.21.[1]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Diazonium salt decomposition. | Ensure the temperature was strictly maintained at 0-5 °C during diazotization. |

| 2. Insufficient acidification. | Use the specified equivalents of strong acid to ensure complete formation of nitrous acid and protonation of the α-amino group. | |

| Oily/Dark Product | Formation of phenol byproducts or azo-coupling side reactions. | Maintain low temperature and ensure efficient stirring. Purification by flash column chromatography may be required (use with caution). |

| Incomplete Reaction | Insufficient equivalents of NaNO₂ or NaN₃. | Use a slight excess (1.1-1.2 eq.) of the reagents as specified in the protocol. |

| Safety Incident (e.g., foaming) | Reaction temperature too high; rapid addition of reagents. | Add reagents slowly and dropwise with efficient cooling and stirring to control the reaction rate and temperature. |

References

-

University of Pittsburgh, Environmental Health and Safety. (2013). Safe Handling of Azides. [Link]

-

University College Dublin, School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

- Kamal, A., et al. (2013).

-

University of Victoria, Occupational Health, Safety & Environment. (2022). Azides. [Link]

-

Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters. [Link]

-

Stanford University, Environmental Health & Safety. Information on Azide Compounds. [Link]

-

University of New Mexico, Department of Chemistry and Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

- Leyva, E., & Loredo-Carrillo, S. E. (2024). Synthesis of Aromatic Azides using Different Methodologies. Current Organic Chemistry.

- Rostami, A., et al. (2017). Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction.

-

Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient conversion of aromatic amines into azides: a one-pot synthesis of triazole linkages. PubMed. [Link]

-

Wikipedia. Azidophenylalanine. [Link]

- Gemo, M., et al. (2016). From anilines to aziridines: A two-step synthesis under continuous-flow conditions. Beilstein Journal of Organic Chemistry.

- Gallou, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.

- Tookmanian, E. M., et al. (2015).

-

Wikipedia. Sandmeyer reaction. [Link]

- Klump, S. P., & Shechter, H. (2002). Conversions of primary amines to azides by n-butyllithium and azidotris(diethylamino)phosphonium bromide. Tetrahedron Letters.

- ACS Publications. (2017). Photochemically Induced Aryl Azide Rearrangement: Solution NMR Spectroscopic Identification of the Rearrangement Product. The Journal of Organic Chemistry.

- Richardson, M. B., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Journal of Visualized Experiments.

- Tookmanian, E. M., Fenlon, E. E., & Brewer, S. H. (2015).

- RSC Publishing. (2024).

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

- Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.

- Richardson, M. B., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-L-Phenylalanine.

- Google Patents. (1958).

- ResearchGate. (2019). State-of-the-Art method for detection of azides by 14N-NMR spectroscopy and human health risk assessment.

-

Organic Chemistry Portal. Diazotisation. [Link]

- Journal of Chemical and Pharmaceutical Research. (2018).

- Vanderbilt University. (2011). Diazotization of the Amino Acid [closo-1-CB9H8-1-COOH-6-NH3] and Reactivity of the [closo-1-CB9H8-1-COO-6-N2].

Sources

- 1. Azidophenylalanine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient conversion of aromatic amines into azides: a one-pot synthesis of triazole linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. chemistry.unm.edu [chemistry.unm.edu]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. uvic.ca [uvic.ca]

- 14. ucd.ie [ucd.ie]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols: Leveraging 4-amino-D-phenylalanine as a Versatile Scaffold for Click Chemistry

Introduction: A Novel Bifunctional Scaffold for Bioconjugation

In the landscape of modern drug discovery and chemical biology, the precise and stable linkage of molecular entities is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a leading strategy for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2] The foundation of this powerful technique lies in the use of molecular scaffolds that can be equipped with either an azide or an alkyne functional group.

This guide introduces 4-amino-D-phenylalanine, a non-canonical amino acid, as a highly versatile and strategically valuable scaffold for click chemistry applications. Its unique structure, featuring two distinct primary amine groups (the α-amino group and the 4-amino group on the phenyl ring) and a carboxylic acid, offers multiple, orthogonally addressable points for the introduction of azide or alkyne "handles." This allows for the creation of tailored building blocks for peptide synthesis, drug-linker conjugation, and the development of complex biomolecular architectures.[3][4] The D-configuration of the amino acid also provides inherent resistance to enzymatic degradation, a desirable trait for therapeutic peptide development.[5]

This document provides a comprehensive overview of the strategies and detailed protocols for the chemical modification of 4-amino-D-phenylalanine and its subsequent application in CuAAC reactions.

Strategic Functionalization of the 4-amino-D-phenylalanine Scaffold

The power of 4-amino-D-phenylalanine lies in its three functional groups, which can be selectively modified using an orthogonal protection strategy. This allows for the precise placement of the click chemistry handle (azide or alkyne) at either the α-amino or the 4-amino position.[6][7]

Figure 1: Overall workflow for the functionalization and application of 4-amino-D-phenylalanine.

Protocol 1: Synthesis of 4-Azido-D-phenylalanine Scaffold

This protocol details the conversion of the 4-amino group of D-phenylalanine into an azide via a diazotization-azidation reaction. To ensure selectivity, the α-amino and carboxylic acid groups must first be protected. Here, we assume the use of commercially available N-α-Boc-4-amino-D-phenylalanine.

Rationale: The diazotization reaction converts the aromatic primary amine into a diazonium salt, which is a good leaving group. Subsequent reaction with sodium azide allows for nucleophilic substitution to form the stable aryl azide.[8][9]

Materials:

| Reagent | Supplier | Typical Grade |

| N-α-Boc-4-amino-D-phenylalanine | Various | >98% |

| Hydrochloric Acid (concentrated) | Sigma-Aldrich | ACS Reagent |

| Sodium Nitrite (NaNO₂) | Fisher Scientific | >97% |

| Sodium Azide (NaN₃) | Acros Organics | >99% |

| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade |

| Saturated Sodium Bicarbonate Solution | LabChem | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | EMD Millipore | >99% |

| Deionized Water | In-house |

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve N-α-Boc-4-amino-D-phenylalanine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.5 eq) and deionized water (20 mL/g of amino acid).

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath with vigorous magnetic stirring. It is critical to maintain this temperature throughout the diazotization step.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold amino acid solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Azidation: In a separate flask, dissolve sodium azide (1.5 eq) in deionized water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate may form.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-α-Boc-4-azido-D-phenylalanine.

-

Purification: The product can be further purified by flash column chromatography on silica gel if necessary.

Expected Outcome:

| Product | Form | Yield | Analytical Data (Expected) |

| N-α-Boc-4-azido-D-phenylalanine | Off-white solid | 85-95% | MS (ESI): m/z = 307.1 [M+H]⁺, 329.1 [M+Na]⁺. IR: ~2120 cm⁻¹ (azide stretch). |

Protocol 2: Synthesis of an Alkyne-Functionalized 4-amino-D-phenylalanine Scaffold

This protocol describes the installation of an alkyne handle via amide bond formation at the α-amino position. This requires an orthogonal protection strategy where the 4-amino group is protected (e.g., with Boc) while the α-amino group is free. The starting material for this protocol would be 4-(Boc-amino)-D-phenylalanine.

Rationale: Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt), activate the carboxylic acid of propiolic acid, allowing for efficient amide bond formation with the free α-amino group of the phenylalanine derivative.[1][2]

Figure 2: Amide coupling for alkyne functionalization.

Materials:

| Reagent | Supplier | Typical Grade |

| 4-(Boc-amino)-D-phenylalanine | Commercially available or synthesized | >98% |

| Propiolic Acid | Sigma-Aldrich | 98% |

| EDC Hydrochloride | Chem-Impex | >98% |

| HOBt (N-hydroxybenzotriazole) | Oakwood Chemical | >97% |

| N,N-Diisopropylethylamine (DIPEA) | TCI America | >99% |

| Anhydrous Dimethylformamide (DMF) | Acros Organics | >99.8% |

| Ethyl Acetate (EtOAc) | VWR Chemicals | HPLC Grade |

| 1N Hydrochloric Acid | LabChem |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-(Boc-amino)-D-phenylalanine (1.0 eq), propiolic acid (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

-

Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Washing: Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkyne-functionalized product.

Expected Outcome:

| Product | Form | Yield | Analytical Data (Expected) |

| N-α-propargyl-4-(Boc-amino)-D-phenylalanine | White solid | 75-90% | MS (ESI): m/z = 333.1 [M+H]⁺, 355.1 [M+Na]⁺. |

Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "click" reaction between an azide-functionalized scaffold and an alkyne-containing molecule (or vice versa).

Rationale: The Cu(I) catalyst dramatically accelerates the rate of the Huisgen 1,3-dipolar cycloaddition and ensures the regioselective formation of the 1,4-disubstituted 1,2,3-triazole linkage.[6] A ligand such as TBTA or THPTA is used to stabilize the Cu(I) oxidation state.[10]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g [anaspec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Troubleshooting & Optimization

Preventing oxidation of 4-amino group during peptide synthesis

Topic: Strategies for Preventing Side-Chain Oxidation During Peptide Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected side reactions are a significant challenge in solid-phase peptide synthesis (SPPS), with oxidation being a primary culprit in compromising peptide purity, yield, and biological activity. This guide provides in-depth, field-proven insights into diagnosing, preventing, and troubleshooting oxidation, particularly of sensitive amino acid residues.

Frequently Asked Questions (FAQs)

Q1: Which amino acid residues are most susceptible to oxidation during peptide synthesis?

A: Certain amino acid side chains are inherently more susceptible to oxidation under the conditions of peptide synthesis, particularly during the final acidic cleavage step. The primary residues of concern are:

-

Methionine (Met): The thioether side chain is highly prone to oxidation, forming methionine sulfoxide (+16 Da mass increase) and, to a lesser extent, methionine sulfone (+32 Da).[1][2] This is often the most common and problematic oxidative side reaction.

-

Tryptophan (Trp): The indole ring of tryptophan is sensitive to oxidation and alkylation, leading to a variety of byproducts including N-formylkynurenine, kynurenine, and various hydroxylated species.[3][4] Unlike methionine sulfoxide, tryptophan oxidation is generally irreversible.[5]

-

Cysteine (Cys): The free thiol group of cysteine is easily oxidized, leading to the formation of unintended intramolecular or intermolecular disulfide bonds.[6] While this is a desired reaction for forming cyclic peptides, it is a problematic side reaction for linear peptides containing free cysteine.

-

Histidine (His) and Tyrosine (Tyr): While less common, the side chains of histidine and tyrosine can also undergo oxidative modifications under harsh conditions, though they are generally more stable than Met and Trp.[7]

Q2: What are the primary causes of oxidation in SPPS?

A: Oxidation can be introduced at several stages, but the most critical point is during final cleavage and deprotection. Key causes include:

-

Acid-Catalyzed Oxidation During Cleavage: The highly acidic environment of the trifluoroacetic acid (TFA) cleavage cocktail can promote oxidation, especially in the presence of air.

-

Reactive Carbocations: During cleavage, protecting groups like tert-butyl (tBu) are removed, generating reactive tert-butyl cations.[8] While the primary concern with these cations is alkylation of sensitive residues like Trp and Met, the reaction conditions can contribute to an oxidative environment.[9]

-

Atmospheric Oxygen: Prolonged exposure of the peptide-resin or the cleaved peptide solution to air can lead to slow oxidation of sensitive residues.[10] This is particularly relevant during long cleavage times or subsequent work-up steps.

-

Impurities in Reagents: Peroxides in solvents (like older ethers used for precipitation) or impurities in other reagents can act as oxidizing agents. Using high-quality, fresh reagents is crucial.[11]

Q3: I see an unexpected +16 Da peak in my crude HPLC/MS analysis. What is it and what should I do?

A: An additional peak with a mass increase of +16 Da relative to your target peptide mass is the classic signature of single oxidation, most commonly the conversion of a Methionine residue to Methionine Sulfoxide (Met(O)).

This diagram illustrates a typical troubleshooting workflow when encountering such a peak.

Caption: Troubleshooting workflow for a +16 Da mass adduct.

Next Steps:

-

Confirmation: If your sequence contains Met, this is the most probable cause. You can confirm the position of the oxidation using MS/MS fragmentation analysis.

-

Remediation: For Met(O), the oxidation is often reversible. You can attempt to reduce the sulfoxide back to the thioether post-cleavage (see protocol below).

-

Optimization: For future syntheses, you must optimize your cleavage protocol using a dedicated anti-oxidation cocktail.

In-Depth Troubleshooting and Prevention Guides

Guide 1: The Challenge of Methionine Oxidation

The thioether side chain of methionine is a potent nucleophile, making it highly susceptible to oxidation. This reaction is difficult to avoid entirely without specific preventative measures, especially during the final TFA-mediated cleavage.

Mechanism and Prevention: The Role of Scavengers & Cleavage Cocktails

Standard cleavage cocktails, such as Reagent B (TFA/TIS/H₂O), are excellent for scavenging carbocations but are insufficient to prevent methionine oxidation.[12] To create a reducing environment during cleavage, specialized cocktails containing thiol scavengers and reducing agents are necessary.

The diagram below illustrates how a properly formulated cleavage cocktail works to prevent both alkylation and oxidation.

Caption: Role of scavengers in preventing side reactions.

Data Presentation: Comparison of Anti-Oxidative Cleavage Cocktails

Several reagent cocktails have been developed specifically to minimize methionine oxidation. The choice depends on the other sensitive residues present in your peptide.

| Reagent Name | Composition (v/v or w/w) | Key Features & Use Cases | Reference |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with multiple sensitive residues (Met, Cys, Trp, Tyr).[12] | |

| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed to minimize Met oxidation and can reduce any Met(O) formed in situ.[13][14] The ammonium iodide is a key reducing agent. | |

| "Low-Odor" | TFA / TIS / H₂O / Dithiothreitol (DTT) (90:5:2.5:2.5) | Replaces volatile thiols (EDT, thioanisole) with DTT. Effective for reducing oxidation but may be less potent than Reagent K or H. |

Experimental Protocol: Cleavage of a Met-Containing Peptide using Reagent K

This protocol provides a reliable method for cleaving peptides containing methionine and other sensitive residues.

Materials:

-

Peptide-resin (dried under vacuum)

-

Reagent K: Trifluoroacetic acid (TFA), Phenol, Water, Thioanisole, 1,2-ethanedithiol (EDT)

-

Cold methyl tert-butyl ether (MTBE)

-

Dichloromethane (DCM) for washing

-

Centrifuge tubes

Procedure:

-

Preparation: Prepare Reagent K fresh before use in a fume hood. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

-

Resin Swelling: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (2 x 2 min) to remove residual DMF and then dry the resin under a stream of nitrogen.

-

Cleavage Reaction: Add the freshly prepared Reagent K to the resin (approx. 10 mL per gram of resin). Ensure the resin is fully suspended.

-

Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. For peptides with multiple arginine residues, this time may be extended to 4 hours.[5]

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate directly into a centrifuge tube containing 10x the volume of cold MTBE. A white precipitate of the crude peptide should form immediately.

-

Washing: Rinse the resin once more with a small volume of fresh TFA and add this to the MTBE.

-

Isolation: Centrifuge the peptide suspension (e.g., 3000 rpm for 5 min). Decant the ether.

-

Drying: Wash the peptide pellet twice more with cold MTBE to remove residual scavengers. After the final wash, dry the white peptide pellet under a stream of nitrogen and then under high vacuum.

-

Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC and Mass Spectrometry analysis.

Guide 2: Protecting the Indole Ring of Tryptophan

The tryptophan indole ring is electron-rich and thus susceptible to both oxidation and electrophilic attack by carbocations during TFA cleavage. This damage is typically irreversible.

Prevention Strategy: Side-Chain Protection

The most effective strategy to prevent Trp side reactions is not through scavengers alone, but by protecting the indole nitrogen during synthesis.

-

Fmoc-Trp(Boc)-OH: The use of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen is the gold standard.[1] This group shields the indole ring from electrophiles and oxidation. It is cleaved simultaneously with other tBu-based side-chain protecting groups during the final TFA step. This simple substitution in your synthesis protocol dramatically reduces the formation of Trp-related impurities.[9]

Best Practices for Cleavage of Trp-Containing Peptides

Even when using Fmoc-Trp(Boc)-OH, best practices should be followed:

-

Minimize Cleavage Time: Limit the exposure to TFA to the minimum time required for complete deprotection (typically 2-3 hours).[5]

-

Use Effective Scavengers: Always use a cocktail containing scavengers like EDT and TIS to quench carbocations and maintain a reducing environment. Reagent K is highly suitable for peptides containing both Trp and Met.[12]

-

Work in an Inert Atmosphere: For exceptionally sensitive sequences, performing the cleavage under a nitrogen or argon blanket can help minimize air oxidation.[5]

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]

-

A cleavage cocktail for methionine-containing peptides. Academia.edu. [Link]

-

Cleavage Cocktail Selection. CDN. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

-

Machine learning prediction of methionine and tryptophan photooxidation susceptibility. Taylor & Francis Online. [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. [Link]

-

What do you do when your peptide synthesis fails? Biotage. [Link]

-

How to handle peptides that contain methionine. Biotage. [Link]

-

Peptide. Wikipedia. [Link]

-

Frequently Asked Peptide Synthesis Questions. ResearchGate. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

-

Analysis of peptides containing oxidized methionine and/or tryptophan by fast atom bombardment mass spectrometry. Sci-Hub. [Link]

-

Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Semantics Scholar. [Link]

-

Peptide Oxidation/Reduction Side Reactions. ResearchGate. [Link]

-

Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. ACS Publications. [Link]

-

Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

-

Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Nature. [Link]

-

Preparation and Identification of the Novel Umami Peptides from Sea Cucumber Viscera Hydrolysate. MDPI. [Link]

-

Structure of Various Protecting Groups Used In SPPS. ResearchGate. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. biotage.com [biotage.com]

- 3. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. blog.mblintl.com [blog.mblintl.com]

- 12. peptide.com [peptide.com]

- 13. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Technical Support Center: Orthogonal Deprotection of Boc and Fmoc on 4-Amino Side Chains

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the selective removal of tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups from 4-amino side chains, such as that in 4-aminophenylalanine. Our focus is on achieving clean, high-yield deprotection while minimizing or eliminating common side reactions.

Introduction to Orthogonal Protection in Amine Chemistry

In complex organic synthesis, particularly in peptide and medicinal chemistry, the use of orthogonal protecting groups is a fundamental strategy.[1] This approach allows for the selective removal of one protecting group in the presence of others, enabling precise molecular construction. The Boc and Fmoc groups are a classic orthogonal pair: Boc is labile to strong acids, while Fmoc is removed under mild basic conditions.[1][][3] This differential reactivity is the cornerstone of many synthetic strategies.[1] However, the aniline-type amine on a 4-amino side chain presents unique challenges due to its electronic properties, which can influence both the deprotection kinetics and the propensity for side reactions.

Troubleshooting Guide: Navigating Deprotection Challenges

This section addresses specific issues that may arise during the deprotection of Boc and Fmoc from 4-amino side chains, providing insights into their causes and actionable solutions.

Issue 1: Incomplete Boc Deprotection

Symptom: Persistence of the Boc-protected starting material, as observed by LC-MS or TLC analysis, leading to a mixture of products.

Possible Causes:

-

Insufficient Acid Strength or Concentration: The electron-donating nature of the phenyl ring can slightly increase the stability of the Boc group on the aniline nitrogen compared to an aliphatic amine. Standard conditions may not be sufficient for complete cleavage.

-

Short Reaction Times or Low Temperatures: Acid-catalyzed deprotection is a kinetic process. Insufficient time or lower temperatures can lead to incomplete reactions.[4]

-

Steric Hindrance: Bulky neighboring groups on the molecule can sterically hinder the approach of the acid to the Boc group.[4]

Solutions & Protocols:

-

Increase Acid Stoichiometry: Instead of a catalytic amount, use a larger excess of trifluoroacetic acid (TFA). A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[5]

-

Extend Reaction Time: Monitor the reaction closely by LC-MS or TLC and extend the reaction time until the starting material is fully consumed.

-

Alternative Strong Acids: For particularly stubborn Boc groups, 4M HCl in dioxane can be a more potent alternative to TFA.[4][5]

Experimental Protocol: Standard Boc Deprotection with TFA

-

Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-2 hours, monitoring progress by TLC or LC-MS.[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Issue 2: Side Reactions During Boc Deprotection (t-Butylation)

Symptom: Formation of byproducts with a mass corresponding to the addition of a tert-butyl group (+56 Da) to the product or other sensitive residues.

Causality: The primary cause is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid like TFA.[4][6] This electrophilic carbocation can alkylate nucleophilic sites on the molecule.[4][6] While the deprotected aniline is a potential target, other electron-rich residues like tryptophan, methionine, and cysteine are particularly susceptible.[4]

Solutions & Protocols:

-

Use of Scavengers: The most effective strategy is to incorporate a scavenger into the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the cation.[4]

| Scavenger | Target Residue(s) | Typical Concentration | Notes |

| Triisopropylsilane (TIS) | General purpose, effective for most residues | 2.5-5% (v/v) | A very common and effective carbocation scavenger. |

| Triethylsilane (TES) | General purpose | 2.5-5% (v/v) | Similar to TIS in efficacy.[4] |

| Thioanisole | Tryptophan, Methionine | 5% (v/v) | Particularly useful for protecting sulfur-containing and indole side chains. |

| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine | 2.5% (v/v) | Highly effective for preventing t-butylation of tryptophan.[7] |

| Water | General purpose | 2.5-5% (v/v) | Can help to hydrolyze the t-butyl cation. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[4] |

Experimental Protocol: Boc Deprotection with a Scavenger Cocktail

-

Prepare the cleavage cocktail. For a general-purpose solution, mix TFA, water, and TIS in a 95:2.5:2.5 (v/v/v) ratio.

-

Add the cleavage cocktail to the dried, Boc-protected substrate.

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter to remove any solid support (if applicable) and collect the filtrate.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Isolate the product by centrifugation and decantation, followed by washing with cold ether.

Issue 3: Incomplete Fmoc Deprotection

Symptom: A positive result from a colorimetric test like the Kaiser test (ninhydrin test) after the coupling of the next amino acid, indicating the presence of unreacted primary amine from the previous deprotection step. This can lead to deletion sequences in peptides.[8]

Possible Causes:

-

Steric Hindrance: Similar to Boc deprotection, bulky neighboring groups can hinder the approach of the piperidine base.[9]

-

Peptide Aggregation: In solid-phase synthesis, the growing peptide chain can aggregate, making the N-terminus inaccessible to the deprotection reagent.[9]

-

Reagent Degradation: The piperidine solution in DMF can degrade over time.

Solutions & Protocols:

-

Use Fresh Deprotection Solution: Always prepare the 20% piperidine in DMF solution fresh.[10]

-

Increase Deprotection Time/Repetitions: Extend the deprotection time or perform a "double deprotection" where the deprotection step is repeated.[10]

-

Use a Stronger Base Cocktail: For particularly difficult sequences, the addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can increase the rate of Fmoc removal.[10]

Experimental Protocol: Standard Fmoc Deprotection

-

Swell the resin-bound substrate in DMF.

-

Drain the DMF and add a solution of 20% piperidine in DMF, ensuring the resin is fully covered.

-

Agitate the mixture for 5-20 minutes at room temperature.[8][11]

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-20 minutes.

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

Issue 4: Side Reactions During Fmoc Deprotection

Symptom: Formation of unexpected byproducts, particularly if the molecule contains base-sensitive functional groups.

Causality: The basic conditions required for Fmoc removal can catalyze undesirable side reactions.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide under basic conditions.[12][13]

-

Diketopiperazine Formation: At the dipeptide stage on a solid support, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[12]

Solutions & Protocols:

-

Milder Base: For sensitive substrates, consider using a weaker base like piperazine or morpholine, which can sometimes reduce side reactions.[13][14] The addition of 0.1M HOBt to the deprotection solution can also suppress some side reactions.[14]

-

Protecting Group Strategy: For aspartimide formation, using sterically hindering protecting groups on the aspartic acid side chain can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection?

A1: The deprotection of the Boc group is an acid-catalyzed process.[5] Under strong acidic conditions, such as with TFA, the carbonyl oxygen of the Boc group is protonated. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which then rapidly decomposes to release the free amine and carbon dioxide.[]

Q2: What is the mechanism of Fmoc deprotection?

A2: The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.[8][15] A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system.[16] This initiates an elimination cascade, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[8] The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which drives the reaction to completion.[8][16]

Q3: Can I selectively deprotect a Boc group from a 4-amino side chain in the presence of an Fmoc group on the alpha-amine?

A3: Yes, this is a standard orthogonal strategy. The Boc group can be selectively removed with TFA while the Fmoc group remains intact, as Fmoc is stable to acidic conditions.[1][3]

Q4: Can I selectively deprotect an Fmoc group from a 4-amino side chain in the presence of a Boc group on the alpha-amine?

A4: Yes, this is also a key orthogonal deprotection. The Fmoc group can be removed with a piperidine solution, and the Boc group is stable under these basic conditions.[1][10]

Q5: How do I monitor the completion of the deprotection reactions?

A5: For solution-phase synthesis, TLC and LC-MS are the most common methods to monitor the disappearance of the starting material and the appearance of the product. For solid-phase peptide synthesis, the Kaiser (ninhydrin) test is a widely used colorimetric method to detect the presence of free primary amines after Fmoc deprotection.[8] A positive test (blue/purple color) indicates a successful deprotection.

Visualization of Deprotection Mechanisms and Workflows

References

- Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine - Benchchem.

- Scavengers for Boc deprotection to prevent side reactions. - Benchchem.

- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube.

- The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide - Benchchem.

- A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH - Benchchem.

- Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH - Benchchem.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Fmoc Amino Acids for SPPS - AltaBioscience.

- Troubleshooting incomplete Fmoc deprotection of His(Boc) residues - Benchchem.

- Orthogonal Deprotection of Fmoc and Boc Groups: An In-depth Technical Guide - Benchchem.

- Methods for Removing the Fmoc Group | Springer N

- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem.

- Methods for Removing the Fmoc Group.

- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.

- Introduction to Cleavage Techniques - Thermo Fisher Scientific.

- Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. renyi.hu [renyi.hu]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

Technical Support Center: Purification of Hydrophilic Amino Acid Esters by Reverse-Phase HPLC

Welcome to the technical support center for the purification of hydrophilic amino acid esters by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these often-challenging compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and extensive field experience.

Section 1: Understanding the Challenge

Hydrophilic amino acid esters are notoriously difficult to purify using standard RP-HPLC methods. Their high polarity leads to poor retention on nonpolar stationary phases, resulting in elution in or near the solvent front, co-elution with salts, and poor resolution. This guide provides strategies to overcome these challenges by manipulating mobile phase composition, utilizing specialized column chemistries, and employing alternative chromatographic techniques.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the RP-HPLC purification of hydrophilic amino acid esters in a question-and-answer format.

Issue 1: Poor or No Retention (Analyte Elutes in the Void Volume)

Question: My hydrophilic amino acid ester is eluting with the solvent front. How can I increase its retention on the C18 column?

Answer: This is the most frequent issue. The primary reason is the high polarity of the analyte, which has a low affinity for the nonpolar stationary phase. Here are several approaches to increase retention, from simplest to most complex:

-

Decrease the Mobile Phase Polarity: The most straightforward approach is to reduce the concentration of the strong organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Start with a very low organic concentration (e.g., 0-5%) and run a shallow gradient or even an isocratic elution. This increases the relative polarity of the mobile phase, promoting interaction with the stationary phase.

-

Utilize Ion-Pairing Chromatography: For ionizable amino acid esters, adding an ion-pairing reagent to the mobile phase can dramatically increase retention. These reagents contain a hydrophobic alkyl chain and an ionic head group that is opposite in charge to the analyte. The ion-pairing reagent forms a neutral complex with the analyte, which has a much greater affinity for the stationary phase.

-

For Cationic Analytes (e.g., protonated amines): Use anionic ion-pairing reagents like trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA), or sodium dodecyl sulfate (SDS). TFA is a common choice, but for more stubborn compounds, the longer alkyl chain of HFBA provides greater hydrophobicity and thus more retention.

-

For Anionic Analytes (e.g., deprotonated carboxylic acids): Use cationic ion-pairing reagents like tetrabutylammonium (TBA) salts.

Experimental Protocol: Implementing Ion-Pairing Chromatography

-

Reagent Selection: For a primary amine-containing amino acid ester, start with 0.1% TFA in both your aqueous (A) and organic (B) mobile phases.

-

Equilibration: Thoroughly equilibrate the column with the ion-pairing mobile phase for at least 10-15 column volumes before the first injection. This ensures the stationary phase is saturated with the ion-pairing reagent.

-

Gradient Optimization: Begin with a shallow gradient, for example, 5% to 30% organic solvent over 20-30 minutes.

-